molecular formula C18H14ClN3O3 B2548076 3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887895-36-5

3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2548076
M. Wt: 355.78
InChI Key: WAXYKTIZVSRSCL-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical entity that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some information about the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that allow for the introduction of various functional groups onto a core structure. For instance, the synthesis of a densely functionalized pyrazole derivative was achieved through specification and transamidation of ester-functionalized pyrazoles, which could be analogous to the synthesis of the compound . Additionally, the synthesis of related pyrimidine derivatives has been reported, which could provide a basis for understanding the synthetic routes that might be employed for the target compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . These studies often reveal that such molecules can crystallize in different forms, such as orthorhombic or triclinic, and that intramolecular hydrogen bonds play a significant role in stabilizing the molecular structure .

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of various substituents and functional groups. For example, the presence of a chlorophenyl ring can affect the electronic properties of the molecule and its interaction with other chemical entities . The intramolecular and intermolecular hydrogen bonding patterns observed in related compounds can also influence their reactivity and the types of chemical reactions they can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a variety of spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy . Computational methods such as DFT calculations have been used to predict vibrational frequencies, chemical shifts, and electronic properties, which are in strong agreement with experimental data . These studies also explore the non-linear optical (NLO) properties and molecular electrostatic potential (MEP), which are important for understanding the behavior of these compounds under different physical conditions .

Scientific Research Applications

Synthesis of Biological Agents

A study by Akbari et al. (2008) involved the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide. These compounds were evaluated for their antimicrobial activities and exhibited significant inhibition of bacterial and fungal growth, showing potential as biological agents (Akbari et al., 2008).

Development of Heterocyclic Compounds

Bakhite et al. (2005) reported on the synthesis of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, used as synthons for other heterocyclic systems. This research contributes to the development of novel heterocyclic compounds, which are significant in pharmaceutical research (Bakhite et al., 2005).

Anti-Inflammatory and Analgesic Agents

A 2020 study by Abu‐Hashem et al. involved the synthesis of compounds derived from visnaginone and khellinone, showing significant inhibition of cyclooxygenase enzymes and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity. The results indicated more active compounds than reference drugs against certain bacteria and fungi, highlighting their potential in antimicrobial therapy (Kolisnyk et al., 2015).

Anticonvulsant Properties

Kubicki et al. (2000) investigated the crystal structures of certain anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. These compounds showed potential in treating convulsions, contributing to the development of new anticonvulsant medications (Kubicki et al., 2000).

Future Directions

Quinazolinones and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .

properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-15(11)21-16(23)14-10-20-18(25)22(17(14)24)13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXYKTIZVSRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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